REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:21])[CH2:3][CH2:4][NH:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[S:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.[CH2:22]=[O:23].[OH-].[Na+]>C(O)(=O)C>[CH:6]([NH2:5])([CH3:19])[CH3:7].[CH3:1][N:2]([CH3:21])[CH2:3][CH2:4][NH:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[S:11][C:10]=2[C:9]([CH2:22][OH:23])=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CN(CCNC1=CC=CC=2SC3=CC=CC=C3C(C12)=O)C
|
Name
|
|
Quantity
|
390 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 100° C. for several more hours
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica eluting in succession with
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |